Zegruvirimat
Description
Contextualization within the Landscape of Antiviral Compound Discovery
The discovery and development of new antiviral compounds are critical in the ongoing effort to manage and treat viral infections. For Human Immunodeficiency Virus 1 (HIV-1), the development of combination antiretroviral therapy (cART) has been a major success, transforming HIV infection from a fatal disease into a manageable chronic condition. nih.gov However, the emergence of drug-resistant strains of HIV-1 necessitates the continuous search for new drugs with novel mechanisms of action. nih.gov
The landscape of antiviral discovery for HIV-1 has evolved from targeting essential viral enzymes like reverse transcriptase and protease to exploring other stages of the viral life cycle. nih.govmdpi.com This includes inhibitors of viral entry, integration, and, more recently, maturation. mdpi.comnih.gov Zegruvirimat falls into this latter category, representing a new frontier in antiviral development that targets the final steps of virion assembly and release. mdpi.com The exploration of such unique targets is crucial for developing treatment options for patients with multidrug-resistant HIV-1. nih.gov
Significance of this compound as an Investigational Agent in HIV-1 Therapeutic Strategies
This compound is a significant investigational agent in the development of new HIV-1 therapeutic strategies. sandiegoacs.orgblumberginstitute.org As a maturation inhibitor, it targets the viral Gag polyprotein, preventing its cleavage and the subsequent formation of a mature, infectious viral core. wikipedia.orgebsco.com This mechanism is distinct from that of protease inhibitors, which target the viral protease enzyme directly. wikipedia.org By acting on a different part of the viral life cycle, this compound has the potential to be effective against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs. bioworld.com
Preclinical studies have demonstrated that this compound possesses robust antiviral properties against a wide range of HIV-1 strains, including those with diverse Gag sequences and polymorphisms that confer resistance to earlier maturation inhibitors. bioworld.com Its high potency and broad activity make it a promising candidate for further clinical development. bioworld.combioworld.com The U.S. Food and Drug Administration (FDA) defines an investigational drug as one that is being studied to determine its safety, effectiveness, and appropriate use. nih.gov this compound is currently undergoing this process in clinical trials. bioworld.comnih.gov
Evolution of Maturation Inhibitor Class in Antiviral Drug Development
The development of maturation inhibitors as a class of antiviral drugs has been an evolutionary process. The first compound in this class to be studied in humans was bevirimat (B1684568). wikipedia.orgebsco.com While showing promise, the development of bevirimat was halted due to reduced efficacy against certain HIV-1 strains with natural polymorphisms in the Gag protein. nih.gov
This initial setback led to the development of second-generation maturation inhibitors, such as BMS-955176 (fipravirimat) and GSK3640254, which were designed to have improved activity against a broader range of HIV-1 isolates. sandiegoacs.orgmdpi.com this compound (VH-937) is considered a next-generation maturation inhibitor, building on the knowledge gained from its predecessors. bioworld.combioworld.com Researchers have focused on optimizing the structure of these compounds to enhance their binding to the Gag polyprotein and overcome resistance mechanisms. bioworld.commdpi.com This ongoing evolution of the maturation inhibitor class highlights the iterative nature of drug discovery, where initial challenges inform the design of more potent and broadly effective therapeutic agents. nih.gov
Structure
2D Structure
Properties
CAS No. |
2122781-86-4 |
|---|---|
Molecular Formula |
C49H70N4O5S |
Molecular Weight |
827.2 g/mol |
IUPAC Name |
(1S)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-[(3-cyano-2-pyridinyl)oxymethyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C49H70N4O5S/c1-33(2)36-14-21-49(52-25-26-53-27-29-59(56,57)30-28-53)23-22-46(6)38(41(36)49)10-11-40-45(5)17-15-37(44(3,4)39(45)16-18-47(40,46)7)34-12-19-48(20-13-34,43(54)55)32-58-42-35(31-50)9-8-24-51-42/h8-9,12,15,24,36,38-41,52H,1,10-11,13-14,16-23,25-30,32H2,2-7H3,(H,54,55)/t36-,38+,39-,40+,41+,45-,46+,47+,48+,49-/m0/s1 |
InChI Key |
PQBROJOHKLMPKM-ARSQLJQHSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(COC7=C(C=CC=N7)C#N)C(=O)O)C)C)NCCN8CCS(=O)(=O)CC8 |
Origin of Product |
United States |
Molecular Mechanism of Action of Zegruvirimat
Elucidation of the HIV-1 Maturation Inhibition Pathway by Zegruvirimat
This compound disrupts the process of HIV-1 maturation, a critical step where newly formed virus particles become infectious. wikipedia.org The maturation process involves a series of cleavages of the Gag polyprotein by the viral protease enzyme. patsnap.comnih.gov this compound specifically interferes with the final cleavage event in this cascade, which is the separation of the capsid (CA) protein from spacer peptide 1 (SP1). mdpi.comnih.gov By blocking this step, this compound prevents the proper formation of the viral core, resulting in the production of immature and non-infectious virus particles. wikipedia.orgnih.gov This disruption of the viral life cycle effectively halts the spread of the virus to new cells. nih.gov
Detailed Analysis of this compound's Interaction with the Viral Gag Polyprotein and Spacer Peptide 1 (SP1) Cleavage
This compound's primary target is the Gag polyprotein, a large protein that is the main structural component of the virus. ebsco.comhiv.gov During maturation, Gag is cleaved into several smaller proteins, including matrix (MA), capsid (CA), spacer peptide 1 (SP1), and nucleocapsid (NC). nih.govnih.gov The final and crucial cleavage step is the separation of CA from SP1, which allows the CA proteins to reassemble into the conical core characteristic of a mature, infectious virion. nih.govnih.gov
This compound binds to the Gag polyprotein, specifically at or near the cleavage site between CA and SP1. wikipedia.orgnih.gov This binding event physically obstructs the viral protease from accessing and cutting the Gag polyprotein at this specific location. hiv.gov As a result, the CA-SP1 junction remains uncleaved, leading to the accumulation of immature viral particles that are structurally defective and unable to infect new host cells. nih.govnih.gov
Identification and Characterization of Specific Viral and Host Molecular Targets
Viral Targets: The primary viral target of this compound is the Gag polyprotein . ebsco.com More specifically, it targets the C-terminal domain of the capsid (CA) and the adjacent spacer peptide 1 (SP1). nih.gov Research has shown that certain polymorphisms in the Gag sequence, particularly in the SP1 region, can confer resistance to earlier generation maturation inhibitors. bioworld.comnih.gov However, this compound, a next-generation inhibitor, has demonstrated potent activity against a broad range of HIV-1 strains, including those with Gag polymorphisms that are resistant to older maturation inhibitors. bioworld.com
Distinction from Other Antiretroviral Drug Classes and Mechanisms
This compound's mechanism of action is distinct from all other approved classes of antiretroviral drugs. smolecule.comwikipedia.org This provides a significant advantage in treating HIV, especially in cases of multidrug-resistant strains. patsnap.com
| Antiretroviral Drug Class | Mechanism of Action |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | These drugs are analogs of the natural building blocks of DNA and work by inhibiting the reverse transcriptase enzyme, which is responsible for converting the viral RNA into DNA. wikipedia.orgimmunopaedia.org.za |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | NNRTIs also target the reverse transcriptase enzyme but do so by binding to a different site on the enzyme, which also blocks its function. immunopaedia.org.zaaidsmap.com |
| Protease Inhibitors (PIs) | PIs block the viral protease enzyme, which is responsible for cleaving the Gag and Gag-Pol polyproteins into their functional components. nih.govplos.org While both PIs and maturation inhibitors target Gag processing, PIs inhibit the enzyme itself, whereas maturation inhibitors like this compound bind to the Gag substrate. wikipedia.org |
| Integrase Inhibitors | These drugs prevent the viral DNA from being integrated into the host cell's genome by inhibiting the integrase enzyme. immunopaedia.org.zaaidsmap.com |
| Entry Inhibitors (including Fusion Inhibitors and CCR5 Antagonists) | This class of drugs prevents the virus from entering the host cell by interfering with the binding, fusion, or entry process. immunopaedia.org.zanih.gov |
| Capsid Inhibitors | This newer class of drugs, which includes lenacapavir, targets the viral capsid protein (CA) and can interfere with multiple stages of the viral life cycle, including maturation. plos.orghiv.gov While both this compound and capsid inhibitors affect maturation, they do so through different interactions with the CA protein. mdpi.complos.org |
| Maturation Inhibitors (e.g., this compound) | This compound and other maturation inhibitors specifically block the final cleavage of the Gag polyprotein, preventing the formation of a mature, infectious viral core. wikipedia.orghiv.gov |
Preclinical Efficacy and Biological Characterization of Zegruvirimat
In Vitro Antiviral Activity against HIV-1 Strains
Zegruvirimat has demonstrated potent antiviral activity against a wide array of HIV-1 variants in laboratory settings. bioworld.comnih.gov In vitro assessments showed high potency against a panel of eight HIV-1 laboratory strains, encompassing both CXCR4- and CCR5-tropic viruses, with half-maximal effective concentration (EC50) values ranging from 1 to 5 nM. bioworld.com Further studies confirmed its activity against various HIV-1 and HIV-2 laboratory strains. nih.gov
The compound's efficacy extends robustly to clinical isolates. bioworld.comnih.gov An examination of 42 different HIV-1 clinical isolates found all to be susceptible to this compound, with EC50 values at or below 5 nM. bioworld.com A separate evaluation against a panel of 25 clinical isolates in peripheral blood mononuclear cells (PBMCs) yielded similarly potent results, with EC50 values between 1.0 and 5.0 nM. nih.gov These findings highlight the compound's consistent and powerful inhibitory effects across a diverse spectrum of viral strains encountered in clinical settings.
Table 1: In Vitro Antiviral Potency of this compound against HIV-1 Strains
| Virus Panel | Number of Strains | Cell Type | Potency (EC50) Range | Source(s) |
|---|---|---|---|---|
| HIV-1 Laboratory Strains | 8 | Not Specified | 1 - 5 nM | bioworld.com |
| HIV-1 Clinical Isolates | 42 | Not Specified | ≤ 5 nM | bioworld.com |
| HIV-1 Clinical Isolates | 25 | PBMCs | 1.0 - 5.0 nM | nih.gov |
A key feature of this compound is its ability to inhibit HIV-1 strains that carry Gag polymorphisms, which conferred resistance to earlier maturation inhibitors like bevirimat (B1684568). bioworld.combostonsociety.org this compound effectively inhibited viruses with a broad range of Gag polymorphisms and site-directed mutations (SDM) that were associated with resistance to previous MIs. bioworld.commdpi.com
In multiple-cycle assays, all SDM viruses tested were potently inhibited by this compound, with fold-change EC50 values between 1.0 and 4.0 and maximal percent inhibition (MPI) values of 92% or greater. mdpi.com This included potent activity against viruses with the A364V substitution, which were less susceptible to other MIs. mdpi.comnih.gov In these multiple-cycle tests, viruses with polymorphisms that made them less susceptible to other MIs were inhibited by this compound at EC50 values of 8.0 nM or less. nih.govnih.gov
However, the potency against the A364V variant was diminished in single-cycle assays, which showed an EC50 of 32.0 nM and an MPI of only 57%. nih.govnih.gov This suggests that viruses with the A364V polymorphism might be capable of replication in the presence of this compound, a characteristic observed with other maturation inhibitors. bioworld.com Consistent with this, the A364V substitution emerged in one of four resistance selection culture experiments. nih.govnih.gov
Table 2: this compound Activity against Polymorphic HIV-1 Variants (Multiple-Cycle Assay)
| Assay Type | Virus Type | Potency (FC-EC50) | Maximal Percent Inhibition (MPI) | Source(s) |
|---|---|---|---|---|
| Multiple-Cycle | Site-Directed Mutant Viruses | 1.0 - 4.0 | ≥ 92% | mdpi.com |
| Multiple-Cycle | Viruses less susceptible to other MIs (incl. A364V) | ≤ 8.0 nM | ≥ 92% | nih.govnih.gov |
| Single-Cycle | A364V Mutant | 32.0 nM | 57% | nih.govnih.gov |
This compound has demonstrated a pan-genotypic antiviral profile. bioworld.com Studies examining its activity across six different HIV-1 subtypes revealed no significant difference in susceptibility among them. bioworld.com This broad activity covers an extensive array of viruses from various HIV-1 subtypes that contain diverse Gag polymorphisms. mdpi.com The consistent potency across subtypes supports its potential utility against the global diversity of HIV-1.
Preclinical Pharmacological Investigations in Biological Models
The preclinical evaluation of this compound involved a variety of human cell lines, including MT-2, CEM-NKR-CCR5-Luc, and HEK 293T, as well as primary human cells such as PBMCs. nih.gov Its anti-HIV-1 specificity is derived from its precise mechanism of action, which involves inhibiting the viral maturation process by interfering with the cleavage between the capsid and spacer peptide 1. nih.govnih.gov This is a distinct mechanism from that of HIV-1 protease inhibitors. nih.gov
Further evidence of its specificity was observed in its activity profile against different HIV types. This compound was active against the HIV-2 ROD strain with a potency similar to that against HIV-1 strains, but it was not active against the HIV-2 strain 287. nih.gov
The development of effective animal models for HIV-1 infection is complex due to the virus's human-specific tropism. frontiersin.org Preclinical research often relies on models such as immunodeficient mice engrafted with human immune cells or tissues (humanized mice) and non-human primates infected with simian immunodeficiency virus (SIV) or simian-human immunodeficiency virus (SHIV) recombinants. nih.govfrontiersin.orgnih.gov While pharmacokinetic studies of this compound have been conducted in animal species, including dogs and monkeys, specific preclinical data on the in vivo antiviral efficacy of this compound in animal models of active HIV-1 infection are not available in the reviewed literature. bioworld.com
Structure Activity Relationship Sar and Rational Design of Zegruvirimat Analogues
Identification of Key Structural Determinants for Antiviral Potency and Target Engagement
The antiviral activity of Zegruvirimat is contingent on its ability to bind specifically to the HBV capsid protein (Cp). The key structural determinants for this interaction are centered on the molecule's capacity to engage with a specific pocket on the Cp dimer.
Target Engagement: this compound targets the dimer-dimer interface of the HBV capsid protein. morressier.com CAMs like this compound bind to a hydrophobic pocket, often referred to as the HAP pocket, located between these dimers. nih.gov This binding event misdirects the assembly process, leading to the formation of aberrant, non-functional capsids that are unable to support viral replication. nih.govbiorxiv.org
Exploration of Substituent Effects and Chemical Modifications on Biological Activity
The optimization of the this compound scaffold has involved systematic modifications of its peripheral chemical groups to probe their influence on biological activity. These studies are crucial for understanding how different substituents affect antiviral potency, selectivity, and pharmacokinetic properties. For the heteroaryldihydropyrimidine class of HBV CAMs, SAR exploration typically focuses on several key positions on the molecule.
Modifications to the aryl groups attached to the dihydropyrimidine (B8664642) core can significantly impact potency. The nature and position of substituents on these rings influence electronic properties and steric interactions within the binding pocket. For instance, the introduction of electron-withdrawing or electron-donating groups can alter binding affinity. Similarly, modifications to the heteroaryl portion of the molecule are explored to optimize interactions with specific residues in the target protein.
The following interactive table illustrates typical SAR findings for heteroaryldihydropyrimidine analogues, demonstrating how modifications at different positions (R1, R2, R3) on a generalized scaffold can influence antiviral activity, often measured by the half-maximal effective concentration (EC50).
| Compound | R1 Group (Aryl) | R2 Group (Heteroaryl) | R3 Group | Antiviral Potency (EC50, nM) |
|---|---|---|---|---|
| Parent Scaffold | Phenyl | Pyridyl | Methyl | 500 |
| Analogue 1 | 4-Fluorophenyl | Pyridyl | Methyl | 150 |
| Analogue 2 | 4-Chlorophenyl | Pyridyl | Methyl | 120 |
| Analogue 3 | Phenyl | Pyrimidinyl | Methyl | 350 |
| Analogue 4 | Phenyl | Pyridyl | Ethyl | 600 |
| Analogue 5 | 4-Methoxyphenyl | Pyridyl | Methyl | 800 |
| Analogue 6 | 4-Chlorophenyl | Pyrimidinyl | Methyl | 95 |
This table is illustrative of typical structure-activity relationships for the heteroaryldihydropyrimidine class of compounds and does not represent specific data for this compound itself.
Application of Computational Chemistry and Molecular Modeling in Lead Optimization and Analog Design
Computational methods have been indispensable in the lead optimization process for this compound and other CAMs. nih.gov These techniques provide atomic-level insights into how the compounds interact with the HBV capsid protein, thereby guiding the design of more potent analogues.
Molecular Docking: Docking simulations are used to predict the binding pose of this compound analogues within the HAP pocket of the capsid protein. nih.gov These models help rationalize observed SAR data and predict the potential activity of novel, unsynthesized compounds. By visualizing the interactions, chemists can design modifications that enhance binding affinity, for example, by introducing groups that form additional hydrogen bonds or hydrophobic interactions. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the stability of the compound-protein complex over time. These simulations provide a dynamic view of the binding interactions and can reveal subtle conformational changes in both the ligand and the protein that are crucial for activity. biorxiv.org
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the ligand-receptor complex. nih.gov These calculations offer a more quantitative prediction of binding affinity than docking scores alone. This approach is particularly valuable for predicting how mutations in the capsid protein might confer resistance to CAMs. morressier.comnih.gov For instance, computational studies can predict which mutations in the binding pocket will decrease the binding affinity of this compound, allowing for the proactive design of next-generation inhibitors with a higher barrier to resistance. morressier.com
Rational Design Strategies for Enhanced Binding Affinity and Antiviral Efficacy
Structure-Based Drug Design (SBDD): High-resolution structural data of the HBV capsid protein, both alone and in complex with CAMs, provides a blueprint for inhibitor design. By understanding the precise architecture of the HAP binding pocket, medicinal chemists can design molecules with complementary shapes and chemical features that maximize favorable interactions and minimize steric clashes. researchgate.net
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for antiviral activity. This model, derived from the structures of active compounds and their interaction with the target, serves as a template for designing novel molecules that retain the key binding elements while having improved drug-like properties. nih.gov
Optimization of Physicochemical Properties: Beyond enhancing target binding, rational design strategies also focus on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the analogues. Modifications are made to improve characteristics such as solubility, metabolic stability, and cell permeability, which are critical for achieving effective drug concentrations at the site of action in the body. nih.gov
Through these integrated strategies, the this compound scaffold continues to be refined, aiming for the development of superior antiviral agents for the treatment of chronic hepatitis B.
Chemical Synthesis and Medicinal Chemistry Approaches for Zegruvirimat
Synthetic Methodologies and Chemical Routes for Zegruvirimat and Related Chemotypes
The synthesis of this compound and related second-generation maturation inhibitors originates from the natural product betulinic acid. nih.gov The core strategy involves the chemical modification of the triterpenoid scaffold of betulinic acid, particularly at the C-3 and C-28 positions, to enhance antiviral efficacy and pharmacokinetic properties. nih.govacs.org
While the precise, step-by-step synthetic route for this compound is proprietary, the general approach for this class of compounds involves a multi-step synthesis. A key step in the synthesis of a radiolabeled surrogate of this compound (VH3739937) involved the tritiation of the C20/C29 double bond, indicating that this part of the molecule is accessible for chemical modification. nih.gov The synthesis of related second-generation inhibitors, such as GSK3640254, to which this compound is structurally similar, has been a focus of medicinal chemistry programs. medpath.comgsk.com These programs aim to optimize the molecule's properties through targeted chemical changes.
The synthetic pathways for these complex molecules are designed to be convergent, allowing for the late-stage introduction of key chemical groups. This approach facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies.
Strategies for Chemical Diversification and Generation of Novel Analogues
The development of this compound has been driven by a medicinal chemistry strategy focused on overcoming the challenges observed with the first-generation maturation inhibitor, bevirimat (B1684568). acs.org A primary goal was to create novel analogues with a broader spectrum of activity, particularly against HIV-1 strains with Gag polymorphisms that confer resistance to bevirimat. nih.gov
Strategies for chemical diversification have centered on modifying the sidechains at the C-3 and C-28 positions of the betulinic acid core. nih.govacs.org For instance, the introduction of a C-3 benzoic acid element combined with a polar and moderately basic C-28 amine resulted in significantly reduced binding to human serum proteins compared to bevirimat (86.1% vs >99%), which translated to a more modest effect of human serum on antiviral potency in cell culture. acs.org
This systematic approach to chemical diversification has allowed researchers to explore the chemical space around the betulinic acid scaffold, leading to the identification of compounds with improved potency and a better resistance profile. The generation of a diverse library of analogues has been crucial in understanding the SAR of this class of inhibitors and in selecting candidates with the most promising therapeutic potential.
Development of Efficient and Scalable Synthetic Pathways for HIV-1 Maturation Inhibitors
A critical aspect of the development of new pharmaceuticals is the ability to produce the active compound in large quantities through an efficient and scalable synthetic process. For HIV-1 maturation inhibitors derived from betulinic acid, this presents a significant challenge due to the complexity of the starting material and the multi-step nature of the synthesis.
Research in this area has focused on developing robust and reproducible synthetic routes that can be implemented on an industrial scale. This includes the optimization of reaction conditions to maximize yields and minimize the formation of impurities. The development of scalable pathways is essential for clinical trials and eventual commercial production. While specific details of the scalable synthesis of this compound are not publicly available, the progression of the compound through clinical trials indicates that a viable and scalable synthetic route has been established. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for Novel Analogues
The characterization and structural elucidation of novel analogues of this compound are critical for understanding their mechanism of action and for guiding further drug design. A variety of advanced spectroscopic techniques are employed to determine the precise three-dimensional structure of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool used to determine the connectivity and stereochemistry of these complex molecules. udel.eduresearchgate.net High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of newly synthesized compounds. X-ray crystallography can provide detailed information about the solid-state conformation of the molecules and their interactions with the target protein. udel.edu
These techniques, often used in combination, provide a comprehensive picture of the molecular structure. This structural information is then used in conjunction with computational modeling to understand how these inhibitors bind to their target, the HIV-1 Gag polyprotein, and to design new analogues with improved binding affinity and antiviral activity. udel.edunih.gov
Mechanisms of Viral Resistance to Zegruvirimat
Identification and Characterization of Resistance-Associated Mutations within the HIV-1 Gag Polyprotein (e.g., A364V)
Resistance to maturation inhibitors arises from specific amino acid substitutions in the Gag polyprotein, primarily clustered around the CA-SP1 cleavage site. nih.gov While Zegruvirimat was developed to be effective against viruses with polymorphisms that conferred resistance to the first-generation inhibitor bevirimat (B1684568), de novo resistance selection studies have identified specific mutations that can reduce its susceptibility. nih.govmdpi.com
One of the key resistance-associated mutations is A364V, located near the C-terminus of the capsid domain. bioworld.comnih.gov This mutation has been identified in in-vitro selection studies and is known to confer resistance to other maturation inhibitors as well. nih.govnatap.org While this compound retains potent activity against a wide range of clinical isolates and viruses with polymorphisms resistant to prior maturation inhibitors, the A364V substitution can emerge under selective pressure. bioworld.commdpi.com In one resistance selection study, A364V was one of the mutations that emerged in cultures exposed to this compound. mdpi.com
Other mutations at highly conserved positions within the capsid and SP1 domains have also been identified that confer resistance to second-generation maturation inhibitors. nih.gov Although some re-engineered viruses with these selected substitutions were not functional in multi-cycle assays, their identification provides insight into the potential pathways of resistance. mdpi.com
Table 1: HIV-1 Gag Mutations Associated with Resistance to Maturation Inhibitors
| Mutation | Location | Associated Inhibitor(s) | Notes |
|---|---|---|---|
| A364V | Gag (CA) | This compound, Bevirimat | Emerged in this compound resistance selection studies; known to confer resistance to first-generation MIs. mdpi.comnih.gov |
| V362I | Gag (CA) | Bevirimat | A major mutation conferring resistance to bevirimat. nih.govnih.gov |
| S368N | Gag (CA) | Bevirimat | Selected during in-vitro resistance studies with bevirimat. nih.gov |
| V370A | Gag (SP1) | Bevirimat | A polymorphism confirmed to play a role in bevirimat resistance. nih.govnih.gov |
| H358Y | Gag (CA) | Bevirimat | An in-vitro selected resistance mutation. natap.orgnih.gov |
| L363M/F | Gag (CA) | Bevirimat | An in-vitro selected resistance mutation. natap.orgnih.gov |
Biochemical and Biophysical Characterization of this compound Interaction with Resistant Viral Constructs
The biochemical and biophysical mechanisms underlying resistance to this compound involve alterations in the drug's interaction with the Gag polyprotein. Studies analyzing the binding kinetics of this compound with virus-like particles (VLPs) have provided crucial insights. For wild-type viruses, this compound exhibits a very slow dissociation rate, with an estimated dissociative half-life of approximately three days. bioworld.com This prolonged binding contributes to its high potency.
In contrast, the interaction with resistant constructs is significantly altered. For VLPs containing the A364V resistance mutation, the dissociative half-life of this compound was found to be markedly shorter, at just 29 minutes. bioworld.com This rapid dissociation from the mutant Gag protein helps to explain the mechanism of resistance; the inhibitor is unable to remain bound long enough to effectively block CA-SP1 processing. bioworld.com
Furthermore, this compound displayed reduced potency and a lower maximal percent inhibition (MPI) in single-cycle assays against viruses harboring the A364V mutation. bioworld.commdpi.com This suggests that viruses with the A364V polymorphism could continue to replicate in the presence of this compound, a characteristic shared with other maturation inhibitors facing similar resistance mutations. bioworld.com Other potential mechanisms of resistance to maturation inhibitors include an increased rate of CA-SP1 processing, which could interfere with inhibitor binding, although this is not observed for all resistance mutations. nih.gov
Strategies and Research Directions to Mitigate or Circumvent the Emergence of this compound Resistance
Addressing the challenge of drug resistance is a continuous effort in HIV therapy, and several strategies are being pursued to mitigate resistance to this compound. researchgate.netnih.gov
Development of Next-Generation Inhibitors: The creation of this compound itself is a prime example of this strategy. It was designed as a "second-generation" inhibitor with improved potency and a better resistance profile than first-generation compounds like bevirimat, which were hampered by naturally occurring polymorphisms. nih.govportico.org Future research will focus on developing inhibitors that can maintain potency against mutations like A364V, potentially by designing more flexible molecules or those that target highly conserved regions of the Gag protein. portlandpress.com
Combination Therapy: As with all antiretroviral agents, this compound is being developed for use in combination with other drugs. nih.gov Combining agents with different mechanisms of action (e.g., reverse transcriptase inhibitors, protease inhibitors, integrase inhibitors) reduces the likelihood of resistance emerging, as the virus would need to acquire multiple mutations simultaneously to escape the effects of the entire regimen. portlandpress.com Studies have shown that protease inhibitor resistance can influence the development of resistance to maturation inhibitors, highlighting the complex interplay that must be considered when designing combination therapies. nih.gov
Surveillance and Monitoring: Ongoing surveillance and monitoring of HIV drug resistance at a population level are crucial. who.intwho.intcam.ac.uk Genotyping patient viruses before initiating therapy can identify pre-existing polymorphisms that might affect susceptibility. portico.org As this compound enters clinical use, monitoring for the emergence of resistance mutations will be essential for guiding treatment strategies and informing the development of future inhibitors.
Innovative Research: Continued research into the fundamental mechanisms of HIV maturation and drug interaction is vital. mdpi.combiorxiv.org Investigating how non-cleavage site mutations in Gag might allosterically affect inhibitor binding or how viral fitness is impacted by resistance mutations can reveal new vulnerabilities to target. biorxiv.org Exploring novel therapeutic approaches, such as antibody-based strategies or lethal mutagenesis, may also provide future options for patients with multi-drug resistant HIV. researchgate.netnih.govmdpi.com
Comparative Analysis of this compound Resistance Profiles with Other HIV-1 Maturation Inhibitors
The resistance profile of this compound shows clear advantages over the first-generation maturation inhibitor, bevirimat, while also sharing some common resistance pathways.
Bevirimat's clinical development was hindered by its reduced activity against a significant proportion of HIV-1 isolates, largely due to naturally occurring polymorphisms in the Gag SP1 region at positions Q369, V370, and T371, as well as the CA polymorphism V362I. natap.orgnih.govportico.org Viruses with these polymorphisms showed reduced susceptibility to bevirimat. nih.gov
This compound was specifically designed to overcome this issue. It demonstrates potent, pan-genotypic activity, effectively inhibiting a broad range of HIV-1 subtypes and clinical isolates, including those with the Gag polymorphisms that confer resistance to bevirimat. bioworld.commdpi.com However, like bevirimat, this compound is susceptible to the emergence of the A364V mutation under selective pressure. bioworld.commdpi.comnih.gov While this compound maintains better potency against the A364V mutant compared to earlier inhibitors, this mutation still represents a primary pathway for resistance. mdpi.com
In contrast to capsid inhibitors like Lenacapavir, which target a different stage of the viral lifecycle and have a distinct resistance profile (e.g., L56I, M66I, Q67H), maturation inhibitors like this compound and bevirimat share a common target at the CA-SP1 cleavage site. nih.govhivandmore.de This leads to an overlapping, though not identical, set of potential resistance mutations centered on this region of the Gag polyprotein.
Table 2: Comparative Resistance Profiles of this compound and Bevirimat
| Feature | This compound (Second-Generation MI) | Bevirimat (First-Generation MI) |
|---|---|---|
| Primary Target | Gag (CA-SP1 cleavage site) nih.govmdpi.com | Gag (CA-SP1 cleavage site) nih.govportico.org |
| Activity against Baseline Polymorphisms | High potency against viruses with common Gag polymorphisms (e.g., at SP1 positions 369, 370, 371). bioworld.commdpi.com | Reduced activity against viruses with polymorphisms at V362, Q369, V370, T371. natap.orgnih.govportico.org |
| Key Resistance-Associated Mutations | A364V (emerged in selection studies). mdpi.com | A364V, V362I, H358Y, L363M, V370A. nih.govnatap.orgnih.gov |
| Cross-Resistance | Active against many bevirimat-resistant strains but shares the A364V resistance pathway. bioworld.commdpi.com | Not applicable. |
| Clinical Status | In clinical development. bioworld.com | Clinical development discontinued (B1498344) due to resistance issues. nih.gov |
Advanced Research Methodologies in Zegruvirimat Studies
High-Throughput Screening and Lead Identification Paradigms in Antiviral Discovery
Modern HTS platforms frequently employ reporter gene systems, where a virus is engineered to express a reporter like luciferase. drugtargetreview.com The inhibitory effect of a compound on viral replication can then be quantified by measuring the reduction in the reporter's signal, a method that is highly sensitive and adaptable to automation. drugtargetreview.comnih.gov This approach facilitates the screening of thousands to millions of compounds to identify initial "hits." upmbiomedicals.com
Following hit identification, a rigorous process of lead identification and optimization begins. ijpsjournal.com This phase aims to refine the chemical structure of initial hits to improve their potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. ijpsjournal.comconceptlifesciences.com Zegruvirimat (also known as VH-937) is a product of such a discovery paradigm, identified as a next-generation HIV maturation inhibitor. bioworld.com Preclinical data demonstrate its high potency against a wide array of HIV-1 laboratory strains and clinical isolates, with EC50 values—the concentration required to achieve 50% of the maximal effect—consistently in the low nanomolar range. bioworld.com This indicates a successful lead optimization process, resulting in a compound with significant antiviral efficacy. bioworld.com Notably, this compound shows effectiveness against HIV subtypes that have developed resistance to earlier maturation inhibitors, highlighting the importance of continuous lead identification and development cycles to combat viral evolution. bioworld.com
Table 1: In Vitro Potency of this compound (VH-937) against HIV-1 Strains
| HIV-1 Strain Type | Number of Strains/Isolates | Potency (EC50) Range | Citation |
|---|---|---|---|
| Laboratory Strains (CXCR4- and CCR5-tropic) | 8 | 1-5 nM | bioworld.com |
Advanced Spectroscopic and Imaging Techniques for Investigating Viral Assembly and Maturation Processes
Understanding the mechanism of action of maturation inhibitors like this compound requires a detailed visualization of the viral life cycle, specifically the assembly and maturation stages. Advanced spectroscopic and imaging techniques are indispensable tools for elucidating these complex molecular events at high resolution. mdpi.com
Viral maturation is a critical process where newly formed, non-infectious virus particles undergo structural rearrangements to become infectious. patsnap.com For HIV, this involves the proteolytic cleavage of the Gag polyprotein, which triggers a large-scale reorganization of the virion's internal structure. patsnap.com this compound specifically targets and inhibits this process. smolecule.com
Several advanced methodologies provide insights into these viral processes:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, in both solid-state and solution forms, is a powerful technique for studying the structure, dynamics, and interactions of viral proteins. mdpi.comuni-muenchen.de It can reveal detailed conformational information about the Gag polyprotein and the structural transitions that occur during maturation, providing a molecular-level picture of the process that this compound disrupts. uni-muenchen.de
Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM allows for the high-resolution, three-dimensional reconstruction of viral particles in their near-native state. This technique is invaluable for visualizing the architecture of both immature and mature virions, revealing the profound structural changes that are blocked by maturation inhibitors.
Advanced Light Microscopy : Techniques such as Total Internal Reflection Fluorescence (TIRF) microscopy enable the real-time observation of viral assembly at the plasma membrane of living cells. mdpi.com By tagging viral proteins like Gag with fluorescent markers, researchers can track their movement, oligomerization, and the dynamics of particle formation and release. mdpi.com Fluctuation spectroscopy techniques can further measure the kinetics and dynamics of these molecular processes. mdpi.com
These methods provide the fundamental structural and temporal understanding of viral maturation, clarifying the specific step at which this compound exerts its inhibitory effect and aiding in the rational design of even more potent inhibitors. uni-muenchen.de
Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Understanding Compound-Induced Cellular and Viral Changes
The interaction between a virus, a host cell, and an antiviral compound is a complex interplay of molecular changes. Omics technologies, such as proteomics and metabolomics, offer a global view of these changes, providing deep insights into a drug's mechanism of action and its impact on both viral and host systems. nih.govmedrxiv.org
Metabolomics : This field involves the comprehensive analysis of small-molecule metabolites within a biological system. nih.gov Viruses are known to hijack the host cell's metabolic machinery to acquire the energy and building blocks necessary for replication. jogh.org Metabolomic studies on virus-infected cells can reveal significant alterations in pathways like lipid, glycerophospholipid, and nucleotide metabolism. nih.gov By applying these techniques to cells treated with this compound, researchers can determine how the compound-induced blockade of viral maturation affects the metabolic fingerprint of the cell. This can uncover downstream effects of maturation inhibition and identify potential host pathways that could be targeted in combination therapies.
Proteomics : Proteomics is the large-scale study of proteins, their expression levels, modifications, and interactions. In the context of virology, proteomic analysis can identify changes in both host and viral protein expression following drug treatment. medrxiv.org For a compound like this compound, proteomics can confirm the inhibition of Gag polyprotein processing by observing the accumulation of precursor proteins and the absence of mature viral proteins. Furthermore, it can reveal the broader impact on the host cell's proteome, identifying cellular proteins and pathways that are dysregulated as a result of the antiviral activity, which can provide a deeper understanding of the host-virus interaction during treatment. nih.gov
Although specific omics studies focused solely on this compound are not yet widely published, the application of these technologies is a standard and powerful approach in modern virology to characterize antiviral compounds. medrxiv.orgnih.gov Studies on viruses like human cytomegalovirus (HCMV) have demonstrated the power of multi-omics approaches to create comprehensive models of viral gene expression and its regulation. biorxiv.org
Integration of Artificial Intelligence and Machine Learning in Antiviral Drug Discovery and Optimization
The landscape of antiviral drug discovery is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). scialert.netimrpress.com These computational technologies accelerate the process of identifying and optimizing new therapeutic agents by rapidly analyzing vast and complex datasets. frontiersin.orgupenn.edu
The development pathway for a sophisticated antiviral such as this compound can benefit from AI/ML at multiple stages:
Hit and Lead Identification : AI models can screen virtual libraries of millions of molecules to predict their potential activity against a specific viral target. scialert.net This significantly reduces the time and cost associated with initial HTS campaigns. conceptlifesciences.com By learning from existing data, ML algorithms can identify novel chemical scaffolds with a higher probability of being active. upenn.edumdpi.com
Lead Optimization : Once a lead compound is identified, ML models are instrumental in the optimization process. ijpsjournal.com By analyzing structure-activity relationship (SAR) data, these models can predict how modifying a molecule's chemical structure will affect its potency, selectivity, and pharmacokinetic properties. conceptlifesciences.com This is particularly relevant for developing next-generation compounds like this compound, which was designed to be effective against viral strains resistant to previous inhibitors. bioworld.com AI can help design molecules that maintain high affinity for the target while overcoming resistance mutations.
Predictive Modeling : AI can also be used to build predictive models for a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. conceptlifesciences.com Addressing these factors early in the discovery pipeline increases the likelihood of a candidate succeeding in later clinical development.
The integration of AI and ML streamlines the drug discovery pipeline, making it more efficient and precise. imrpress.com This data-driven approach is essential for rapidly developing effective solutions to combat existing and emerging viral threats. upenn.edusas.com
Future Research Directions and Preclinical Translational Perspectives
Exploration of Potential Broader Antiviral Spectrum of Zegruvirimat Beyond HIV-1 (if supported by in vitro or in vivo research)
Current preclinical data has extensively documented this compound's potent and pan-genotypic activity against a wide array of HIV-1 laboratory strains and clinical isolates. bioworld.commdpi.com Research demonstrates its effectiveness across various HIV-1 subtypes, including A, B, C, D, F, and CRF01_AE, with half-maximal effective concentration (EC₅₀) values at or below 5.0 nM. mdpi.comnih.gov
However, exploration into a broader antiviral spectrum beyond HIV-1 is limited. The mechanism of maturation inhibitors is highly specific to the HIV-1 Gag polyprotein processing pathway. gsk.com Preliminary laboratory testing of this compound's activity against HIV-2 has shown it to be not susceptible. This specificity suggests that the structural target of this compound is conserved within HIV-1 but not in other viruses, even closely related ones like HIV-2. At present, there is no published in vitro or in vivo research supporting a broader antiviral application for this compound against other viral families.
Preclinical Antiviral Activity of this compound (VH-937)
| Virus Type | Strain/Isolate Category | Potency (EC₅₀) | Susceptibility |
|---|---|---|---|
| HIV-1 | Laboratory Strains (CXCR4- and CCR5-tropic) | 1-5 nM | Susceptible bioworld.com |
| HIV-1 | Clinical Isolates (42 variants) | ≤5 nM | Susceptible bioworld.com |
| HIV-1 | Diverse Subtypes (A, B, C, D, F, CRF01_AE) | ≤5 nM | Susceptible mdpi.com |
| HIV-1 | Strains with resistance to prior MIs (e.g., A364V) | ≤8 nM | Susceptible nih.gov |
| HIV-2 | Laboratory Strains | Not Reported | Not Susceptible |
Investigation of this compound in Combination with Other Antiviral Agents in Preclinical Models
The standard of care for HIV-1 infection relies on combination antiretroviral therapy (cART) to suppress viral replication and prevent the emergence of drug resistance. nih.govnih.gov Combining drugs with different mechanisms of action is a cornerstone of this strategy. nih.govmdpi.com While specific preclinical combination therapy studies involving this compound have not yet been published, the investigation of its direct predecessor, GSK3640254, provides a strong rationale for its future use in combined regimens.
A Phase I clinical trial evaluated GSK3640254 both alone and in combination with the integrase inhibitor dolutegravir (B560016) in healthy adults. nih.gov The study found no clinically significant drug-drug interactions or major safety issues, concluding that the two agents may be suitable for combined use. nih.gov Given that this compound is a structural and functional analogue of GSK3640254, it is anticipated to be compatible with other antiretroviral classes. nih.gov Future preclinical studies will likely focus on pairing this compound with established and novel agents, such as integrase strand transfer inhibitors (INSTIs) and nucleoside reverse transcriptase inhibitors (NRTIs), to assess potential synergistic effects and to formulate long-acting combination therapies.
Design and Development of Next-Generation Maturation Inhibitors Based on this compound Insights
The development of this compound is part of an evolutionary process in drug design aimed at overcoming the limitations of earlier maturation inhibitors. The first-in-class compound, bevirimat (B1684568), showed clinical proof-of-concept but was hampered by naturally occurring Gag polymorphisms that led to resistance. This spurred the development of second-generation inhibitors, including GSK3640254, which offered a broader coverage against these polymorphic strains. gsk.com
This compound (VH-937) was engineered based on insights from GSK3640254. nih.gov A key structural modification was the replacement of a fluorine atom with a 4-cyanopyridyl ether group. nih.gov This change significantly improved the antiviral profile, including enhanced activity against the A364V mutation, a primary resistance pathway for this drug class. nih.gov Furthermore, this modification contributed to pharmacokinetic properties that support the potential for infrequent, perhaps weekly, oral dosing. nih.gov
Future design efforts for next-generation inhibitors will build on these insights. The goals will be to further enhance the barrier to resistance, potentially by designing molecules that can accommodate a wider range of mutations at the Gag binding site. Another key objective will be to optimize pharmacokinetic profiles to develop ultra-long-acting injectable formulations, aligning with the broader trend in HIV therapy aimed at reducing treatment burden. viivexchange.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
